

Expression Profile of SEPHS2 in Human Tissues: A Technical Guide

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This guide provides an in-depth overview of the expression profile of Selenophosphate Synthetase 2 (SEPHS2) in human tissues. SEPHS2 is a critical enzyme in the selenoprotein biosynthesis pathway, catalyzing the ATP-dependent synthesis of monoselenophosphate from selenide. This document compiles quantitative expression data, detailed experimental methodologies, and associated signaling pathways to serve as a comprehensive resource for research and development.

Quantitative Expression of SEPHS2 in Human Tissues

The expression of SEPHS2 has been characterized across a wide range of human tissues at both the mRNA and protein levels. Analysis of transcriptomics data from the Human Protein Atlas (HPA), which includes data from the Genotype-Tissue Expression (GTEx) project, reveals that SEPHS2 is expressed in numerous tissues. The following tables summarize the quantitative mRNA expression levels in various normal human tissues, providing a comparative view of SEPHS2's transcriptional landscape.^[1]

Table 1: SEPHS2 mRNA Expression in Normal Human Tissues

The following table presents the normalized mRNA expression of SEPHS2 in transcripts per million (nTPM) across a consensus dataset of 55 tissue types, combining data from the Human Protein Atlas and the GTEx project.[\[1\]](#)

Tissue	nTPM	Tissue	nTPM
Adipose tissue	105.3	Pancreas	143.7
Adrenal gland	158.4	Parathyroid gland	101.9
Amygdala	80.1	Pituitary gland	134.2
Appendix	104.2	Placenta	149.6
Basal ganglia	95.7	Prostate	128.5
Bone marrow	131.5	Rectum	98.7
Breast	99.8	Retina	54.9
Cerebellum	85.3	Salivary gland	115.6
Cerebral cortex	88.9	Seminal vesicle	133.2
Cervix	110.1	Skeletal muscle	65.4
Choroid plexus	75.6	Skin	89.1
Colon	108.7	Small intestine	112.3
Duodenum	118.9	Smooth muscle	95.1
Endometrium	120.5	Spinal cord	82.4
Epididymis	145.2	Spleen	125.8
Esophagus	92.6	Stomach	101.2
Fallopian tube	122.3	Testis	165.7
Gallbladder	109.8	Thymus	118.1
Heart muscle	78.5	Thyroid gland	139.4
Hippocampal formation	81.7	Tongue	97.3
Hypothalamus	87.2	Urinary bladder	103.6
Kidney	128.9	Uterus	115.9
Liver	185.4	Vagina	108.1

Lung	110.7	Lymph node	119.5
Midbrain	83.5	Tonsil	112.8

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[\[1\]](#)

Experimental Protocols

This section details the methodologies for key experiments used to characterize the expression of SEPHS2.

Immunohistochemistry (IHC)

Immunohistochemistry is employed to visualize the in-situ protein expression of SEPHS2 in tissue sections.

Protocol for Paraffin-Embedded Tissues:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 5 minutes each.
 - Hydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each, followed by a rinse in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Wash sections with a wash buffer (e.g., PBS with 0.05% Tween 20).

- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
- Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate sections with a primary antibody against SEPHS2 at an optimized dilution (e.g., 1:100 to 1:500) in a humidified chamber overnight at 4°C.
- Secondary Antibody and Detection:
 - Wash sections with wash buffer.
 - Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
 - Wash and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
 - Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
- Counterstaining and Mounting:
 - Counterstain with hematoxylin to visualize cell nuclei.
 - Dehydrate the sections through graded ethanol and xylene.
 - Mount with a permanent mounting medium.

Western Blotting

Western blotting is used to detect and quantify SEPHS2 protein levels in tissue homogenates.

Protocol for Cytoplasmic Protein Extraction and Western Blotting:

- Protein Extraction:

- Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
 - Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
 - Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate proteins based on molecular weight.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against SEPHS2 at an optimized dilution overnight at 4°C.
 - Wash the membrane with TBST.
- Secondary Antibody and Detection:
 - Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane extensively with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying SEPHS2 mRNA expression levels.

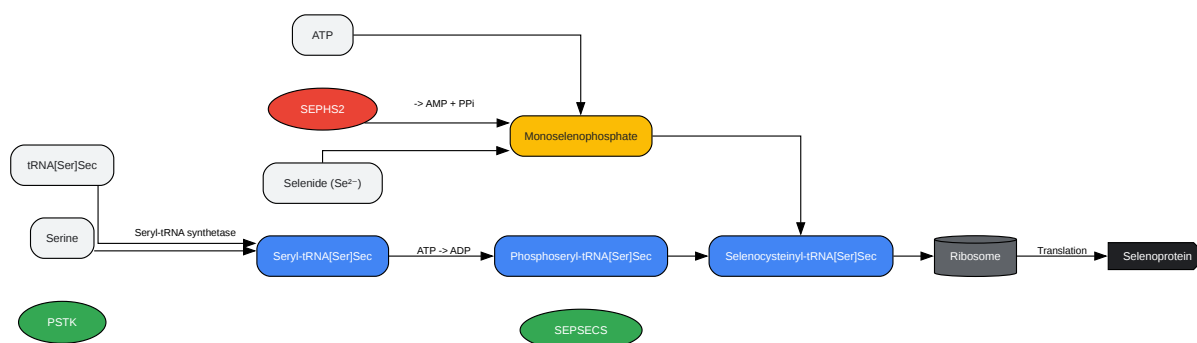
Two-Step RT-qPCR Protocol:

- RNA Extraction and Quantification:
 - Extract total RNA from tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit).
 - Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- Reverse Transcription (cDNA Synthesis):
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- qPCR:
 - Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for SEPHS2, and a SYBR Green or TaqMan-based qPCR master mix.
 - Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for SEPHS2 and a reference gene (e.g., GAPDH, ACTB).

- Calculate the relative expression of SEPHS2 using the $\Delta\Delta C_t$ method.

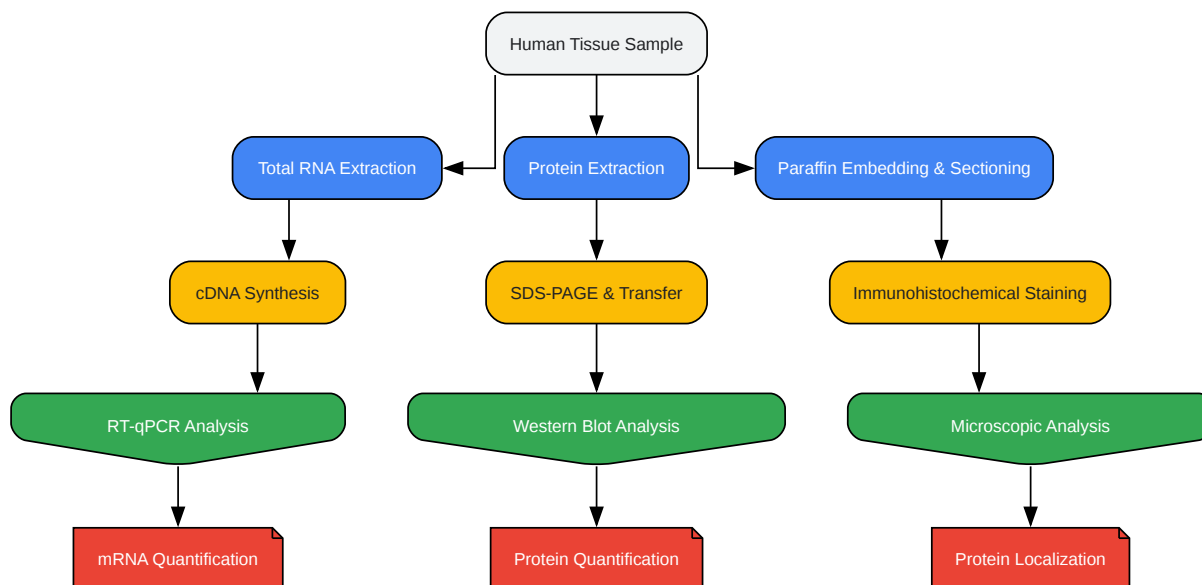
Signaling Pathways and Visualizations

SEPHS2 is a key enzyme in the selenocysteine (Sec) biosynthesis pathway, which is essential for the production of selenoproteins. The following diagrams illustrate the central role of SEPHS2 in this pathway and a typical experimental workflow for its analysis.



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Caption: The Selenocysteine Biosynthesis Pathway.



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Caption: Experimental Workflow for SEPHS2 Expression Analysis.

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References

- 1. SEPHS2 transcriptomics data - The Human Protein Atlas [v24.proteinatlas.org]
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